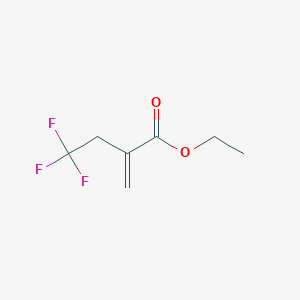

Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate

Description

Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate is an α,β-unsaturated ester characterized by a propenoate backbone (acrylic acid ester) substituted with a 2,2,2-trifluoroethyl group at the α-position.

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-2-methylidenebutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOTVFSBHSWSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate typically involves the esterification of 2-(2,2,2-trifluoroethyl)-2-propenoic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows: [ \text{CF}_3\text{CH}_2\text{CH}=\text{CHCOOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CF}_3\text{CH}_2\text{CH}=\text{CHCOOC}_2\text{H}_5 + \text{H}_2\text{O} ]

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form trifluoroacetic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products:

Oxidation: Trifluoroacetic acid derivatives.

Reduction: Ethyl 2-(2,2,2-trifluoroethyl)-2-propanol.

Substitution: Various substituted propenoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate has been explored for its potential use as an intermediate in the synthesis of pharmaceuticals. Its unique trifluoromethyl group enhances biological activity and stability. Research indicates that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties.

Case Study: Antiviral Agents

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antiviral activity against various viral strains. The trifluoromethyl group contributed to increased lipophilicity and membrane permeability.

Agrochemical Applications

The compound has also been investigated for its use in agrochemicals due to its potential herbicidal properties. The incorporation of trifluoromethyl groups is known to enhance the efficacy of herbicides.

Case Study: Herbicidal Activity

Research conducted by agricultural scientists found that formulations containing this compound exhibited superior herbicidal activity compared to traditional herbicides. The study highlighted its effectiveness against resistant weed species.

Material Science

In material science, this compound is utilized in the development of fluorinated polymers. These materials exhibit excellent thermal stability and chemical resistance.

Case Study: Polymer Synthesis

A collaborative study between researchers at several universities explored the use of this compound in synthesizing fluorinated copolymers. The resulting materials demonstrated enhanced durability and resistance to solvents compared to non-fluorinated counterparts.

Comparative Analysis Table

Mechanism of Action

The mechanism of action of Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate:

Ethyl 2-[Bis(2,2,2-Trifluoroethyl)phosphono] Propionate (CAS 107905-52-2)

- Molecular Formula : C₈H₁₃F₆O₅P

- Molecular Weight : 346.16 g/mol

- Functional Groups: Phosphono group, two trifluoroethyl esters, propionate backbone.

- Key Differences: The phosphono group enables use as a Wittig reagent for olefin synthesis, unlike the purely ester-based target compound. Its higher molecular weight and phosphorus content confer distinct reactivity in organic synthesis .

Ethyl 2-(2,2,2-Trifluoroethoxy)acetate

- Molecular Formula : C₆H₉F₃O₃

- Molecular Weight : 186.13 g/mol

- Functional Groups : Acetate backbone, trifluoroethoxy substituent.

- The trifluoroethoxy group may enhance lipophilicity but offers different electronic effects compared to the trifluoroethyl group in the target compound .

2,2,2-Trifluoroethyl Propionate (TFEP)

- Molecular Formula : C₅H₇F₃O₂

- Molecular Weight : 156.10 g/mol

- Functional Groups : Propionate ester, trifluoroethyl group.

- Key Differences: As a saturated ester, TFEP is used as a fluorinated co-solvent in lithium-ion electrolytes due to its stability and low viscosity.

Bis(2,2,2-Trifluoroethyl) Malonate Derivatives

- Example Structure : Bis(2,2,2-trifluoroethyl) 2-substituted malonates

- Functional Groups : Two trifluoroethyl esters, malonate core.

- Key Differences: The malonate core allows for dual reactivity in catalytic Friedel-Crafts reactions, whereas the propenoate’s α,β-unsaturation favors conjugate additions or radical polymerization .

Comparative Data Table

Biological Activity

Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate is a compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from acrylic acid and features a trifluoroethyl group. The presence of the trifluoromethyl moiety significantly influences the compound's lipophilicity, metabolic stability, and interaction with biological systems.

Structural Formula

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds containing trifluoroethyl groups often exhibit enhanced potency against proteases and other enzymes due to their ability to form stronger interactions with active sites.

- Proteasome Inhibition : Studies have shown that similar compounds can inhibit the activity of the proteasome, a critical component in cellular protein degradation pathways. This inhibition can lead to apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy is often enhanced when combined with other agents, showcasing its potential in developing combination therapies .

Structure-Activity Relationship (SAR)

The introduction of the trifluoroethyl group has been linked to increased metabolic stability and improved pharmacokinetic properties. A comparative analysis of related compounds indicates that:

- Increased lipophilicity due to the trifluoroethyl group correlates with enhanced cell membrane permeability.

- Variations in substituents on the propenoate backbone can significantly alter biological activity, emphasizing the importance of SAR studies in drug design .

Anticancer Activity

A recent study investigated the effects of this compound on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to proteasome inhibition, leading to increased levels of pro-apoptotic factors within the cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Proteasome inhibition |

| A549 | 15.0 | Proteasome inhibition |

Antimicrobial Efficacy

In another study assessing antimicrobial properties, this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was evaluated using disk diffusion methods.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.